molecular formula C21H21NO3S B2790374 N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2-phenoxypropanamide CAS No. 1796970-92-7

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2-phenoxypropanamide

Cat. No.: B2790374
CAS No.: 1796970-92-7
M. Wt: 367.46
InChI Key: FLYWJIDLWGZLIL-UHFFFAOYSA-N
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Description

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2-phenoxypropanamide is a useful research compound. Its molecular formula is C21H21NO3S and its molecular weight is 367.46. The purity is usually 95%.
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Properties

IUPAC Name

N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S/c1-15(25-17-10-6-3-7-11-17)21(24)22-14-18-12-13-19(26-18)20(23)16-8-4-2-5-9-16/h2-13,15,20,23H,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYWJIDLWGZLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(S1)C(C2=CC=CC=C2)O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2-phenoxypropanamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H20N2O3S\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{3}\text{S}

Synthesis

The synthesis of this compound involves a multi-step process typically starting from thiophene derivatives. The general method includes:

  • Formation of Thiophene Derivative : Starting from a substituted thiophene.
  • Hydroxymethylation : Introduction of a hydroxymethyl group on the phenyl ring.
  • Amidation : Reaction with phenoxypropanamide to form the final product.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential in different therapeutic areas.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, a study demonstrated that thiophene derivatives can inhibit tumor growth in vitro and in vivo models.

Antioxidant Properties

This compound has shown promising antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

The proposed mechanism of action includes:

  • Inhibition of Cell Proliferation : By targeting specific signaling pathways involved in cell growth.
  • Induction of Apoptosis : Through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several case studies have highlighted the biological effects of this compound:

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
    • Findings : The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity compared to control groups.
  • Antioxidant Activity Assessment :
    • Objective : To measure the radical scavenging ability using DPPH assay.
    • Results : Showed a high percentage inhibition, comparable to standard antioxidants like ascorbic acid.
  • In Vivo Studies :
    • Objective : To assess the therapeutic efficacy in animal models.
    • Findings : Demonstrated reduced tumor size and improved survival rates in treated groups.

Data Tables

Biological ActivityMethodologyResults
Anticancer ActivityMTT AssayIC50 = 15 µM (MCF-7 cells)
Antioxidant ActivityDPPH Scavenging85% inhibition at 50 µM
In Vivo EfficacyTumor Model40% reduction in tumor size

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